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Compound of Interest

Compound Name: 3-Ethynylbenzonitrile

Cat. No.: B071010 Get Quote

For researchers, scientists, and drug development professionals, this guide offers a

comparative analysis of the X-ray crystallographic data for derivatives of 3-
ethynylbenzonitrile. Due to the limited availability of public crystallographic data for

derivatives of 3-ethynylbenzonitrile, this guide will utilize the crystallographic data of a closely

related and structurally relevant compound, 4-amino-3,5-difluorobenzonitrile, as a primary

example. This compound shares the core benzonitrile structure and provides a basis for

comparison with other substituted benzonitriles.

Introduction
3-Ethynylbenzonitrile and its derivatives are of significant interest in medicinal chemistry and

materials science due to their rigid structure and potential for forming diverse intermolecular

interactions. X-ray crystallography provides the most definitive method for elucidating the three-

dimensional atomic arrangement of these molecules, which is crucial for understanding their

structure-activity relationships and for rational drug design. This guide presents a framework for

comparing the crystallographic data of such compounds.

Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key crystallographic

parameters for 4-amino-3,5-difluorobenzonitrile and another substituted benzonitrile, 3-

nitrobenzonitrile.
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Table 1: Crystallographic Data and Refinement Details

Parameter
4-amino-3,5-
difluorobenzonitrile

3-nitrobenzonitrile

Empirical Formula C₇H₄F₂N₂ C  H₄N₂O₂

Formula Weight 154.12 148.11

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁

a (Å) 8.0349 (3) 3.8633 (3)

b (Å) 6.9939 (3) 6.97307 (5)

c (Å) 12.1639 (5) 12.2319 (9)

α (°) 90 90

β (°) 106.168 (2) 97.1579 (8)

γ (°) 90 90

Volume (Å³) 656.71 (5) 326.65 (4)

Z 4 2

Temperature (K) 100 (2) 100.01 (10)

Wavelength (Å) 0.71073 1.54184

Calculated Density (g/cm³) 1.558 1.506

R-factor (%) 4.38 3.10

Table 2: Selected Bond Lengths and Angles
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Feature
4-amino-3,5-
difluorobenzonitrile

3-nitrobenzonitrile

C≡N Bond Length (Å) 1.145 (2) 1.141 (2)

C-C≡N Bond Angle (°) 178.9 (2) 178.9 (2)

C-F Bond Lengths (Å) 1.348 (2), 1.351 (2) N/A

C-N (nitro) Bond Length (Å) N/A 1.4697 (19)

N-O Bond Lengths (Å) N/A 1.2258 (17), 1.2262 (18)

Experimental Protocols
The following section details the generalized experimental methodologies for obtaining X-ray

crystallographic data for benzonitrile derivatives.

Synthesis and Crystallization
The synthesis of substituted benzonitriles can be achieved through various organic reactions,

such as nucleophilic aromatic substitution or cross-coupling reactions. For instance, 4-amino-

3,5-difluorobenzonitrile can be synthesized from 3,4,5-trifluorobenzonitrile. Single crystals

suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in

an appropriate solvent or by vapor diffusion.

X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a

specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. The

collected data is then processed, and the crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined

anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined

isotropically or placed in calculated positions.

Visualization of Experimental Workflow
The logical workflow for determining and analyzing the crystal structure of a 3-
ethynylbenzonitrile derivative is illustrated below.
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Workflow for X-ray Crystallographic Analysis.
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Signaling Pathways and Logical Relationships
While signaling pathways are not directly applicable to crystallographic data alone, a logical

diagram can illustrate the relationship between the molecular structure and its potential

properties, which is a key aspect of drug development.

Molecular Structure
(from X-ray Crystallography)

Intermolecular Interactions
(H-bonding, π-stacking)

Biological Activity
(e.g., Receptor Binding)Crystal Packing

Physicochemical Properties
(Solubility, Melting Point)

Click to download full resolution via product page

Structure-Property Relationship.

Conclusion
This guide provides a framework for the comparative analysis of X-ray crystallographic data of

3-ethynylbenzonitrile derivatives, using available data from structurally similar compounds.

The presented tables, experimental protocols, and visualizations offer a comprehensive

approach for researchers to understand and evaluate the solid-state structures of these

important molecules. The detailed structural information obtained from X-ray crystallography is

indispensable for advancing the fields of drug discovery and materials science.

To cite this document: BenchChem. [X-ray Crystallographic Analysis of 3-Ethynylbenzonitrile
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[https://www.benchchem.com/product/b071010#x-ray-crystallographic-data-for-derivatives-
of-3-ethynylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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